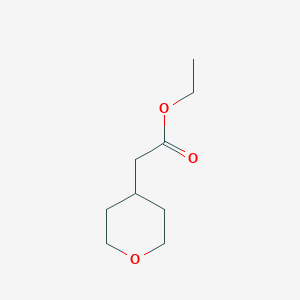

Ethyl tetrahydropyran-4-ylacetate

Vue d'ensemble

Description

Ethyl tetrahydropyran-4-ylacetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl tetrahydropyran-4-ylacetate (CAS Number: 103260-44-2) is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₆O₃

- Molecular Weight: 172.22 g/mol

- CAS Number: 103260-44-2

- Boiling Point: 73–75 °C at 0.2 mmHg

- Storage Temperature: Ambient

Biological Activity Overview

This compound has been studied for its potential antibacterial and antifungal properties. The biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. It has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Antifungal Activity

This compound also exhibits antifungal properties. In vitro studies have demonstrated its effectiveness against common fungal pathogens, including Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

The antibacterial mechanism of this compound involves disruption of bacterial cell wall synthesis, leading to cell lysis. Additionally, it may inhibit key enzymes involved in bacterial metabolism, contributing to its overall antimicrobial activity.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics.

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of bacterial enzymes such as DHDPS (dihydrodipicolinate synthase), which is crucial for peptidoglycan synthesis in bacteria. This docking study supports the observed antibacterial activity and provides insights into its mechanism of action .

- Synergistic Effects : Another investigation revealed that when combined with other known antibiotics, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

Ethyl tetrahydropyran-4-ylacetate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, including:

- Esterification Reactions : It can be used to synthesize other esters through reactions with alcohols or acids.

- Reduction Reactions : this compound can be reduced to produce alcohol derivatives, which are important in pharmaceuticals and fine chemicals .

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Esterification | Ethanol + Acetic Acid | Ethyl Acetate |

| Reduction | This compound + LiAlH₄ | Tetrahydropyran-4-yl Alcohol |

2. Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in drug development, particularly in the synthesis of fused-ring heterocycles, which are prevalent in many bioactive compounds .

3. Cell Biology

This compound is also applied in cell biology for:

- Cell Culture : It serves as a reagent in modifying cell culture conditions.

- Cell Analysis : Its derivatives are utilized for analyzing cellular processes and mechanisms .

Case Study 1: Synthesis of Tetrahydropyran Derivatives

A study demonstrated the use of this compound in synthesizing various tetrahydropyran derivatives through a multi-step reaction process involving reduction and esterification. The resulting compounds exhibited significant biological activity, indicating the potential for drug development.

Case Study 2: Application in Organic Reactions

Research highlighted the effectiveness of this compound as a solvent and reagent in organic reactions, showcasing its utility in radical reactions and Grignard reactions. The study concluded that it could serve as a green alternative to traditional solvents, aligning with sustainable chemistry practices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl tetrahydropyran-4-ylacetate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of tetrahydropyran-4-ylacetic acid with ethanol under acid catalysis. Key parameters include solvent choice (e.g., acetonitrile), catalyst loading (e.g., acetyl chloride at 1.5 mmol per 1 mmol substrate), and temperature (room temperature to 80°C). Reaction progress should be monitored via TLC, followed by extraction with ethyl acetate and purification via silica gel chromatography .

- Critical Data : Boiling point: 228.3°C; Density: 1.003 g/mL .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with published data for characteristic peaks (e.g., tetrahydropyran ring protons at δ 3.5–4.0 ppm and ester carbonyl at ~170 ppm) .

- FT-IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and ether C-O-C vibrations near 1100 cm⁻¹ .

- GC-MS : Verify molecular ion peak at m/z 172.2 (molecular weight) and fragmentation patterns consistent with the ester backbone .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R-phrase: 36/37/38) .

- Ventilation : Use fume hoods due to its flammable nature (flash point: 96.7°C) .

- Waste Disposal : Segregate waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydropyran ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map electron density and steric hindrance around the ester carbonyl. Compare with experimental kinetic data (e.g., reaction rates with amines or Grignard reagents) .

- Experimental Validation : Synthesize derivatives with substituents at the 4-position of the tetrahydropyran ring and monitor reactivity trends via HPLC or in-situ IR .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification steps using standardized equipment (e.g., Calibrated rotary evaporators for boiling point determination) .

- Cross-Validation : Compare data across peer-reviewed journals and databases like PubChem or Reaxys, noting measurement conditions (e.g., atmospheric vs. reduced pressure) .

Q. How can this compound be functionalized for applications in asymmetric catalysis?

- Methodological Answer :

- Chiral Modifications : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) at the acetate moiety, followed by ring-opening metathesis or enzymatic resolution .

- Catalytic Screening : Test modified derivatives in model reactions (e.g., Diels-Alder cycloadditions) and analyze enantiomeric excess via chiral HPLC .

Q. What role does solvent polarity play in the stability of this compound under prolonged storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents at 40°C/75% RH for 6 months. Monitor degradation via GC-MS and quantify hydrolytic byproducts .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistent NMR spectral data for this compound across studies?

- Methodological Answer :

- Parameter Standardization : Ensure consistent solvent (e.g., CDCl₃), temperature (25°C), and reference peaks (TMS at 0 ppm) during data acquisition .

- Collaborative Validation : Share raw NMR files (FID data) with independent labs for reprocessing and peak assignment consensus .

Q. Why do synthetic yields vary significantly between small-scale and pilot-scale reactions?

- Methodological Answer :

- Scale-Up Analysis : Perform kinetic profiling (e.g., reaction calorimetry) to identify heat/mass transfer limitations. Optimize stirring rates and catalyst distribution in larger reactors .

Q. Experimental Design Considerations

Q. What statistical methods are appropriate for optimizing reaction conditions in this compound synthesis?

Propriétés

IUPAC Name |

ethyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMMMEDWRUVCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908302 | |

| Record name | Ethyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-44-2 | |

| Record name | Ethyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tetrahydropyran-4-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.